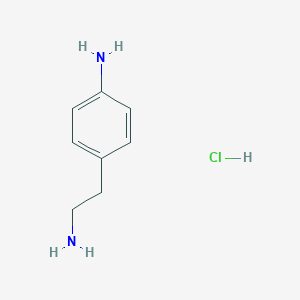

2-(4-Aminophenyl)ethylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Aminophenyl)ethylamine dihydrochloride (CAS# 13078-82-5) is used in the preparation of Tyrosol and its transformation into Hordenine . It undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .

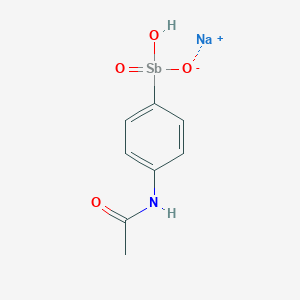

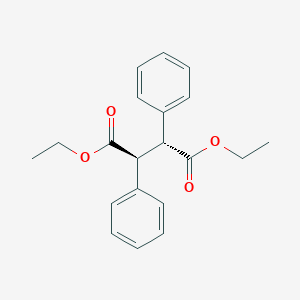

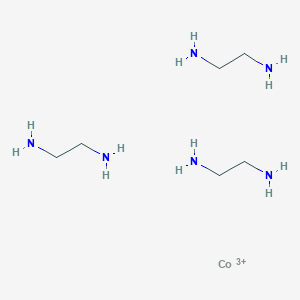

Molecular Structure Analysis

The molecular formula of 2-(4-Aminophenyl)ethylamine dihydrochloride is C8H14Cl2N2 . More detailed structural information can be found in resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

4-(2-Aminoethyl)aniline, another name for 2-(4-Aminophenyl)ethylamine, undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has also been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .Physical And Chemical Properties Analysis

2-(4-Aminophenyl)ethylamine dihydrochloride is a white to yellow solid . It has a molecular weight of 209.12 . More detailed physical and chemical properties can be found in resources like Fisher Scientific .Applications De Recherche Scientifique

Synthesis of Heat-Resistant Biopolyurea

The aromatic diamine 2-(4-Aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials . In a study, 4APEA was produced by fermentation using genetically engineered Escherichia coli . The fermented 4APEA was purified from the culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas . These polyureas exhibited excellent thermostability, which will be useful for the industrial production of heat-resistant polymer materials .

Production of Thermoresistant Aramids, Polyimides, and Polybenzoxazoles

Aromatic diamines are monomers that can be polymerized to create thermoresistant aramids, polyimides, and polybenzoxazoles with broad industrial applications . Examples include p-phenylenediamine, 4,4’-diaminodiphenyl oxide, and 4,6-diaminoresorcinol, from which the popular super engineering plastics, Kevlar®, Kapton®, and Zylon®, are respectively generated .

Production of High-Performance Materials Including Liquid Crystals

Aliphatic diamines are monomers of popular nylons, as well as potential raw materials for synthesizing high-performance materials including liquid crystals .

Production of Polyureas

Polyureas are produced using monomeric aromatic and aliphatic diamines . Such polyureas with excellent tensile strength and thermochemical resistance are polyaddition products of diamine and diisocyanate monomers, and they are applied as commodity plastics, foams, coating agents, and biomedical materials .

Chemical Modification of Silk Fibroin

4-(2-Aminoethyl)aniline, a compound similar to 2-(4-Aminophenyl)ethylamine, has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Reagent in Polycondensation Reactions

4-(2-Aminoethyl)aniline has also been used as a reagent in polycondensation reactions .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-aminoethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVYAXXCWXIJHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)ethylamine dihydrochloride | |

CAS RN |

13078-82-5 |

Source

|

| Record name | 4-Aminophenethylamine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.